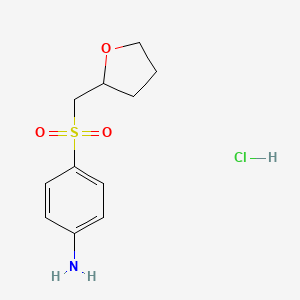

![molecular formula C16H13F3N6OS B2695581 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880804-06-8](/img/structure/B2695581.png)

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

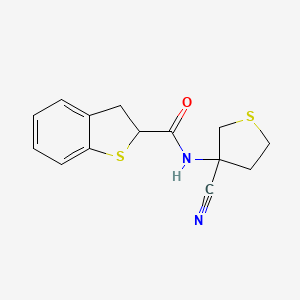

The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also features a pyridine ring and a trifluoromethyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide afforded a related compound, which was then reacted with chloroacetic acid, followed by an acid-catalyzed esterification with methyl alcohol .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, given its functional groups. For example, the amino group could participate in condensation reactions, and the sulfanyl group could undergo oxidation or substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

A series of acetamide derivatives were synthesized, with their structure confirmed through various spectral analyses. These derivatives exhibit a range of biological activities due to the presence of the 1,2,4-triazole ring system, which is known for its extensive pharmacological potential. This includes antimicrobial, antifungal, and antituberculosis activities, highlighting the compound's relevance in developing new therapeutic agents (Mahyavanshi, Parmar, & Mahato, 2011).

Antimicrobial and Anti-inflammatory Activity

Derivatives of 1,2,4-triazol have been synthesized and shown to possess significant synthetic and pharmacological potential. These compounds, including pyrolin derivatives, have been found to exhibit anti-exudative properties, indicating potential anti-inflammatory applications. The study suggests these derivatives could be more effective and less toxic, offering new avenues for therapeutic intervention (Chalenko et al., 2019).

Antitumor Activity

Research has demonstrated the antitumor potential of certain acetamide, pyrrole, pyrrolopyrimidine, and thiophene derivatives containing a pyrazole moiety. These compounds have shown promising inhibitory effects against various cancer cell lines, with some achieving effects comparable to established anticancer drugs. This emphasizes the compound's significance in oncological research and drug development (Albratty, El-Sharkawy, & Alam, 2017).

Antioxidant Activity

Novel coordination complexes derived from pyrazole-acetamide and their antioxidant activities have been studied, revealing significant antioxidant properties. This research underscores the potential of such compounds in mitigating oxidative stress-related diseases (Chkirate et al., 2019).

Computational and Theoretical Studies

Computational approaches have been employed to study the vibrational spectroscopic signatures of related molecules, providing insights into their structural stability and interactions. These studies are crucial for understanding the molecular basis of the compound's biological activities and for guiding the design of new derivatives with enhanced therapeutic potential (Jenepha Mary, Pradhan, & James, 2022).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It has been shown to prevent the neurodegeneration produced by the neurotoxin mptp . This suggests that the compound may interact with its targets to inhibit certain pathological processes.

Biochemical Pathways

It has been shown to affect the levels of parkinson’s disease markers after the administration of a neurotoxin , indicating that it may influence pathways related to neurodegeneration.

Result of Action

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia . This suggests that the compound’s action results in the prevention of certain symptoms of neurodegenerative diseases.

Eigenschaften

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6OS/c17-16(18,19)10-4-3-5-11(8-10)22-13(26)9-27-15-24-23-14(25(15)20)12-6-1-2-7-21-12/h1-8H,9,20H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMNFFBCWVKSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

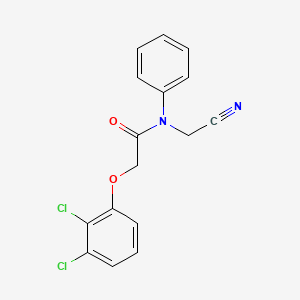

![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)

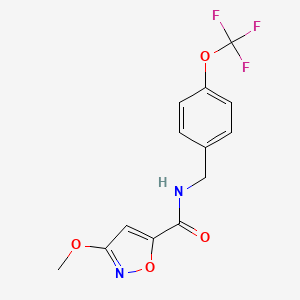

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2695500.png)

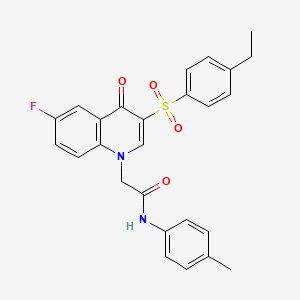

![4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2695502.png)

![2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2695505.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea](/img/structure/B2695511.png)

![2-(2-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2695512.png)

![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2695517.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone](/img/structure/B2695519.png)